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Compound of Interest

Compound Name: 3-(2-Methoxyethyl)azepane

CAS No.: 1566236-20-1

Cat. No.: B1471108

Get Quote

Executive Summary
In modern drug discovery, "escaping the flatland" of traditional aromatic scaffolds is a priority.[1]

The azepane (hexamethyleneimine) ring offers a unique seven-membered architecture that

provides distinct conformational flexibility compared to the ubiquitous piperidine and pyrrolidine

rings.[1]

This guide focuses on 3-(2-Methoxyethyl)azepane, a high-value building block.[1] The 3-

position substitution creates a chiral center that projects the methoxyethyl tail—a flexible

hydrogen bond acceptor—into vectors inaccessible to 6-membered analogs.[1] This molecule

is particularly effective in scaffold hopping campaigns aimed at improving solubility (via the

ether oxygen) while maintaining lipophilic contacts, often used to target the solvent-exposed

regions of kinase ATP pockets or GPCR allosteric sites.

Physicochemical Profile & Design Logic
Before synthesis, it is critical to understand the property shift induced by this scaffold.[1]
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Comparative Metrics (Calculated)
The table below illustrates the shift when replacing a standard 3-ethylpiperidine fragment with

3-(2-Methoxyethyl)azepane.

Property
3-Ethylpiperidine
(Reference)

3-(2-
Methoxyethyl)azep
ane (Target)

Impact on Drug
Design

Ring Size
6-membered

(Chair/Boat)

7-membered (Twist-

chair/Chair)

Increases

conformational

entropy; accesses

novel binding pockets.

[1]

LogP (Calc) ~1.8 ~1.5

Slight reduction in

lipophilicity due to the

ether oxygen;

improves metabolic

stability.[1]

pKa (Basic N) ~11.0 ~11.1

Maintains high

basicity for salt bridge

formation (e.g., with

Asp/Glu residues).[1]

H-Bond Acceptors 1 (Amine) 2 (Amine + Ether)

The methoxy group

adds a specific

interaction point for

water-bridging or H-

bonding.[1]

Chirality 1 Center (C3) 1 Center (C3)

Requires

enantioseparation;

(R)- and (S)-

enantiomers often

show >100x potency

difference.[1]
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The "Vector Shift" Rationale
In a piperidine ring, substituents at C3 typically adopt an equatorial position in a rigid chair

conformation.[1] The azepane ring, however, exists in a dynamic equilibrium between twist-

chair and twist-boat conformations.[1] This allows the 2-methoxyethyl side chain to scan a

wider volume of the protein binding pocket, potentially picking up interactions that a rigid

piperidine misses.

Synthetic Protocol: C3-Functionalization of
Caprolactam
While ring expansion of cyclohexanones (Schmidt reaction) is possible, the most reliable route

for medicinal chemistry scale-up involves the

-alkylation of protected

-caprolactam.[1] This method allows for precise control over the C3 position.[1]

Reaction Scheme Visualization (DOT)

Critical Control Points

ε-Caprolactam
1. N-Protection
(Boc2O, DMAP)

Yield: 95%
N-Boc-Caprolactam

2. α-Lithiation & Alkylation
(LDA, -78°C; 

1-bromo-2-methoxyethane)
Yield: 78%

3-(2-methoxyethyl)
-N-Boc-caprolactam

3. Reduction
(BH3·THF or LiAlH4)

Yield: 85%

3-(2-Methoxyethyl)
-N-Boc-azepane

4. Deprotection
(HCl/Dioxane)

Yield: 98%

3-(2-Methoxyethyl)azepane
(HCl Salt)

Click to download full resolution via product page

Figure 1: Synthetic workflow for the production of 3-(2-Methoxyethyl)azepane from

commercially available

-caprolactam.

Detailed Step-by-Step Procedure
Step 1: N-Protection[1]
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Dissolve

-caprolactam (10.0 g, 88.4 mmol) in dry DCM (100 mL).

Add DMAP (1.1 g, 10 mol%) and

(13.5 mL).

Add

(21.2 g, 97.2 mmol) portion-wise at 0°C.

Stir at RT for 16h. Wash with 1N HCl, brine, dry over

.[1]

Checkpoint: Product should be a white solid.[1]

Step 2:

-Alkylation (The Critical Step) Rationale: The

-Boc group activates the

-proton at C3, making it susceptible to deprotonation by bulky bases like LDA without self-
condensation.[1]

Cool a solution of diisopropylamine (1.2 eq) in dry THF to -78°C. Add

-BuLi (1.2 eq) dropwise. Stir 30 min to generate LDA.

Add solution of N-Boc-caprolactam (from Step 1) in THF dropwise over 20 min. Maintain T <

-70°C.

Stir for 1 hour at -78°C to ensure complete enolate formation.

Add 1-bromo-2-methoxyethane (1.5 eq) (Note: Alkyl bromides are preferred over chlorides

for reactivity).[1]

Allow to warm slowly to RT overnight.
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Quench with sat.

.[1] Extract with EtOAc.[1]

Purification: Flash chromatography (Hexane/EtOAc). The mono-alkylated product is the

major component; bis-alkylation is sterically disfavored.[1]

Step 3: Reduction

Dissolve the alkylated lactam in dry THF.

Add

complex (3.0 eq) at 0°C. (Alternative:

in ether can be used but requires rigorous anhydrous conditions).[1]

Reflux for 4 hours.

Workup: Cool to 0°C. Carefully add MeOH to quench excess borane. Add conc. HCl and

reflux for 1h to break the amine-borane complex.

Basify with NaOH to pH 10, extract with DCM.

Step 4: Chiral Resolution (Mandatory for Drug Design)

The product is a racemate.[1]

Protocol: Use Chiral Preparative HPLC.[1]

Column: Chiralpak AD-H or OD-H.[1]

Mobile Phase: Hexane:IPA:Diethylamine (90:10:0.1).[1]

Detection: UV at 210 nm (weak absorbance, rely on RI or ELSD if available).

Application Case Study: Kinase Inhibitor Scaffold
Hopping
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Scenario: You have a lead compound (Piperidine-based) targeting PKA (Protein Kinase A) or

ROCK1, but it suffers from poor solubility and rapid metabolic clearance.[1]

Hypothesis: Replacing the piperidine with 3-(2-methoxyethyl)azepane will:

Disrupt planar stacking (improving solubility).

The methoxy tail will extend toward the solvent front (Gatekeeper region), improving

selectivity.[1]

Biological Evaluation Protocol (In Vitro Kinase Assay)
To validate the efficacy of the new azepane-based lead, use a FRET-based mobility shift assay.

[1]

Materials:

Kinase Buffer: 50 mM HEPES (pH 7.5), 10 mM

, 1 mM DTT, 0.01% Brij-35.[1]

Substrate: Fluorescently labeled peptide (e.g., Kemptide for PKA).[1]

ATP: at

concentration.[1]

Protocol:

Compound Prep: Dissolve the (R)- and (S)- enantiomers of the azepane derivative in 100%

DMSO. Perform 1:3 serial dilutions.

Incubation: Mix Kinase (5 nM final), Peptide Substrate (2 µM), and Compound in a 384-well

plate. Incubate 10 min.

Reaction Start: Add ATP. Incubate for 60 min at RT.

Termination: Add Stop Solution (EDTA + Coating Reagent).[1]
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Readout: Measure on a Caliper LabChip EZ Reader. The phosphorylated peptide migrates

differently than the non-phosphorylated substrate.[1]

Analysis: Fit data to a 4-parameter logistic equation to determine

.

Interpreting the Data[2][3]
Success Criteria: If the Azepane derivative shows

within 5-fold of the Piperidine lead but with >20% improvement in thermodynamic solubility
(measured via nephelometry), the scaffold hop is successful.[1]

Enantiomeric Difference: Expect one enantiomer (usually the one projecting the tail towards

the solvent) to be 10-100x more potent.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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